4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, synthesized via condensation of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 4-fluorobenzaldehyde. The compound’s structure features a triazole core substituted with a phenoxymethyl group at position 5 and a 4-fluorobenzylidene moiety at position 2.
Properties
Molecular Formula |
C16H13FN4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(E)-(4-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c17-13-8-6-12(7-9-13)10-18-21-15(19-20-16(21)23)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,23)/b18-10+ |
InChI Key |
GNEZZMCKIJMSIT-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)F |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A streamlined approach combines triazole formation and Schiff base condensation in a single pot. Thiocarbohydrazide, phenoxyacetic acid, and 4-fluorobenzaldehyde are heated under reflux in acetic acid for 12 hours. This method avoids isolating intermediates but yields slightly lower (68–72%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 30 min) accelerates the Schiff base step, reducing reaction time from 6 hours to 30 minutes. Yields remain comparable (80–82%), with improved purity attributed to reduced thermal decomposition.
Comparative Analysis of Methods
The microwave method offers the best balance of efficiency and purity, though it requires specialized equipment. Conventional synthesis remains preferable for small-scale, high-purity production.
Mechanistic Considerations
The reaction mechanism proceeds through three stages:
-
Triazole Formation: Thiocarbohydrazide reacts with carboxylic acid derivatives via cyclodehydration, forming the triazole-thiol core.
-
Alkylation: The thiol group attacks an alkyl halide (e.g., phenoxyethyl bromide), forming a thioether linkage.
-
Schiff Base Condensation: The primary amine on the triazole reacts with 4-fluorobenzaldehyde, forming an imine bond under acidic conditions.
Challenges and Solutions
-
Low Solubility: The final compound exhibits poor aqueous solubility (4.8 µg/mL at pH 7.4). Using polar aprotic solvents (e.g., DMF) during recrystallization improves yield.
-
Byproduct Formation: Excess 4-fluorobenzaldehyde may form bis-Schiff bases. Stoichiometric control and slow reagent addition mitigate this issue.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the alkylation step, achieving 90% yield with a residence time of 2 hours. Automated pH adjustment during workup minimizes manual intervention, enhancing reproducibility .
Chemical Reactions Analysis
4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives in combating bacterial infections, particularly those caused by Gram-negative bacteria that produce metallo-β-lactamases (MBLs). The compound has been shown to inhibit MBLs in vitro, which are responsible for antibiotic resistance against β-lactam antibiotics including carbapenems .
Case Study: Inhibition of Metallo-β-lactamases
A multidisciplinary approach involving molecular modeling and synthesis revealed that derivatives containing the triazole core exhibit significant inhibitory activity against NDM-1 and VIM-type MBLs. The optimization of substituents on the benzylidene and triazole rings improved their binding affinity and inhibitory potency. For instance, modifications such as hydrophobic and electron-rich substituents enhanced the compounds' interactions with the enzyme's active site .
Structure-Based Drug Design
The compound serves as a promising scaffold in structure-based drug design. By modifying the substituents on the 1,2,4-triazole ring, researchers can tailor its properties to enhance biological activity while minimizing toxicity. The structural diversity allows for the exploration of various pharmacophores that could lead to novel therapeutic agents .
Biological Activities
In addition to antimicrobial properties, 1,2,4-triazole derivatives are noted for their diverse biological activities:
- Antifungal : Some derivatives have shown activity against fungal pathogens.
- Anti-inflammatory : Certain modifications have been linked to anti-inflammatory effects.
- Diuretic Effects : Research indicates that some triazole derivatives exhibit diuretic properties, making them candidates for further investigation in renal function modulation .
Synthesis and Characterization
The synthesis of 4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves reactions between thiocarbohydrazide and aromatic aldehydes under acidic conditions. This method allows for the production of high-purity compounds suitable for biological testing .
Synthesis Pathway:
- Starting Material : Thiocarbohydrazide is reacted with an appropriate aromatic aldehyde.
- Reaction Conditions : The reaction is typically conducted in an acidic medium (e.g., acetic acid) at elevated temperatures.
- Purification : The product is purified through recrystallization.
Mechanism of Action
The mechanism of action of 4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Triazole-3-thiol derivatives are modulated by substituents on the benzylidene and aryl groups. Key structural analogues and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position 4/5) | Yield (%) | Melting Point (°C) | cLogP | Key References |
|---|---|---|---|---|---|
| Target Compound | 4-(4-fluorobenzylidene), 5-(phenoxymethyl) | N/A | N/A | Inferred: ~4.5–5.5 | [15][17] |
| Compound 2 () | 4-(4-fluorobenzylidene), 5-(4-fluoro-3-phenoxyphenyl) | N/A | N/A | 5.27 | [15] |
| 9d () | 4-(4-methoxybenzylidene), 5-(naphthalen-2-yloxymethyl) | 80 | 177–178 | N/A | [2] |
| CP 55 () | 4-(3-bromobenzylidene), 5-(4-trifluoromethylphenyl) | N/A | N/A | Inferred: >6.0 | [3] |
| 54 () | 4-(4-methoxybenzylidene), 5-(5-methylpyrazol-3-yl) | 73 | N/A | N/A | [5] |
Key Observations :
- Lipophilicity (cLogP) : The target compound’s cLogP is inferred to be ~4.5–5.5, intermediate between the less lipophilic 4-methoxy derivative (Compound 9d) and the highly lipophilic 4-trifluoromethylphenyl analogue (CP 55). Fluorine substituents enhance lipophilicity and metabolic stability [3][15].
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase melting points and reactivity, whereas electron-donating groups (e.g., -OCH₃) reduce crystallinity [2][5].
Table 2: Bioactivity Comparison
| Compound | Activity Profile | IC₅₀/Inhibition (%) | Key Findings | References |
|---|---|---|---|---|
| Target Compound | Anti-tubercular (predicted) | N/A | Molecular docking suggests affinity for mycobacterial targets | [15] |
| Compound 2 () | Anti-tubercular | 20 µM (MIC) | Superior to parent compound (4-amino-triazole) | [15] |
| 11a–d () | Antimicrobial | 51–83% inhibition | Activity correlates with naphthalene substituents | [2] |
| Metal Complexes () | Anticancer (MCF-7, Hep-G2) | 60–85% inhibition | Enhanced activity via metal coordination | [11] |
| 5b () | Antioxidant | IC₅₀ = 5.84 µg/mL | Comparable to ascorbic acid | [18] |
Key Observations :
- Anti-tubercular Potential: The fluorobenzylidene group in the target compound likely enhances membrane permeability, improving activity against Mycobacterium tuberculosis [15].
- Anticancer Activity : Analogues with aromatic extensions (e.g., naphthalene in ) or metal coordination () show improved cytotoxicity, suggesting structural optimization pathways for the target compound [2][11].
Biological Activity
The compound 4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. Triazole derivatives have garnered attention in medicinal chemistry due to their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This article delves into the synthesis, biological activities, mechanisms of action, and comparative analysis of this compound with related triazole derivatives.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Schiff Base : The reaction begins with the condensation of 4-fluorobenzaldehyde with an appropriate amine.
- Triazole Ring Formation : The resulting Schiff base is then reacted with a phenoxymethyl-substituted thiol under controlled conditions to yield the final product.
- Purification : The synthesized compound is purified through recrystallization or chromatography to obtain a high-purity product suitable for biological testing.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays potent activity against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of cellular metabolism.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| C. albicans | 17 | 64 µg/mL |
Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound appears to interfere with key signaling pathways involved in cell proliferation and survival.
The biological activity of this triazole derivative can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes critical for microbial survival and proliferation.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress in cells.
Comparative Analysis
When compared with other triazole derivatives like 4-((2-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol , the fluorinated variant exhibits enhanced potency against certain pathogens and improved selectivity towards cancer cells.
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| 4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)... | High | Moderate | High |
| 4-((2-Chlorobenzylidene)amino)-5-(phenoxymethyl)... | Moderate | Low | Moderate |
Case Studies
A recent study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various triazole thiol compounds against resistant bacterial strains. In this study, this compound was one of the most effective candidates tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a significant reduction in bacterial load in vivo models.
Another investigation focused on its anticancer properties revealed that treatment with this compound led to a decrease in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
Q & A
Advanced Research Question
- Time-Kill Assays : Monitor bacterial/fungal viability over 24–48 hours. Fluorinated triazoles show >90% inhibition of Staphylococcus aureus at 8× MIC .
- Resistance Studies : Serial passage assays to detect MIC shifts. No significant resistance reported for triazole-thiols after 20 generations .
- Transcriptomics : RNA sequencing of treated Candida albicans reveals downregulation of ergosterol biosynthesis genes (e.g., ERG11) .
How can researchers optimize antiradical activity through structural modifications?
Advanced Research Question
- Substituent Choice : Hydroxybenzylidene analogs (e.g., 2-hydroxy) exhibit higher DPPH scavenging (85% at 1 × 10 M) due to phenolic -OH groups .
- Chelation Potential : Introduce thioacetic acid side chains to enhance metal ion binding (e.g., Cu), boosting antioxidant capacity .
- Dose-Response Analysis : Use nonlinear regression to calculate EC and compare with standards like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
